Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridine moiety. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The enantiomer of the compound .
tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The racemic mixture.
tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate derivatives: Compounds with different substituents on the pyridine or pyrrolidine rings.
Uniqueness
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both chloro and methylthio substituents on the pyridine ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21ClN2O3S |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,3)21-14(19)18-6-5-10(9-18)20-11-7-12(16)17-13(8-11)22-4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
DQSYEBAPSZGWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC(=C2)Cl)SC |
Origin of Product |
United States |
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